Scientific Field: Pharmacology
Results: Thiophene-based sulfonamides showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II.
Scientific Field: Organic Chemistry
Summary of Application: This compound is used as an intermediate in the production of pharmaceuticals and other chemicals.
Methods of Application: This compound can be used in the synthesis of various organic compounds, such as aryl thiophene derivatives, which are used as building blocks for organic materials.
It’s worth noting that sulfonamides, the class of compounds to which this molecule belongs, have a wide range of applications in medicine due to their biological activities such as antibacterial , antiviral , anticancer , anti-obesity , hypoglycemic , diuretic , and anti-neuropathic pain properties. They have been used extensively in the treatment of human diseases .
5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a piperidine moiety. Its chemical formula is C15H17ClN2O2S2, and it features a chlorine atom attached to the thiophene ring, contributing to its biological activity and potential pharmacological properties . This compound is of interest in medicinal chemistry due to its potential applications in treating various diseases.
The reactivity of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide can be understood through its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Research indicates that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes related to cancer and infectious diseases. Its sulfonamide structure is known to interact with various biological targets, including ribonucleotide reductase, which is critical in DNA synthesis and repair . The compound's ability to inhibit this enzyme suggests potential applications in oncology and antiviral therapies.
The synthesis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One method includes the reaction of 5-chlorothiophene with piperidine derivatives under acidic conditions, followed by sulfonation. The synthesis can be optimized through various catalysts and solvents to improve yield and purity. Recent advancements in synthetic methodologies have focused on greener approaches, utilizing less hazardous reagents and solvents .
5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide has potential applications in pharmaceuticals due to its biological activity. It may be developed into drugs targeting specific diseases, particularly those involving dysregulated cell proliferation or infection. Additionally, its structural features make it a candidate for further modifications to enhance efficacy and selectivity against specific biological targets.
Interaction studies have shown that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide interacts with several proteins involved in cell signaling pathways. These interactions could elucidate the mechanism of action of the compound and identify potential side effects or synergistic effects when used in combination with other therapeutic agents. Understanding these interactions is crucial for drug development and optimizing therapeutic regimens.
Several compounds share structural similarities with 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, which can provide insights into its uniqueness:
The unique combination of the thiophene ring and sulfonamide group in 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide distinguishes it from these similar compounds, potentially offering unique pharmacological profiles that warrant further investigation.
The retrosynthetic analysis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide reveals four critical bond disconnections that define the synthetic strategy [1] [2]. The primary disconnection focuses on the sulfonamide bond formation, representing the most straightforward approach through coupling of 5-chlorothiophene-2-sulfonyl chloride with 2-(piperidin-1-yl)aniline [3] [4]. This strategy capitalizes on the high reactivity of sulfonyl chlorides toward nucleophilic amines under mild conditions.
The thiophene chlorination presents the second key disconnection, achievable through direct electrophilic aromatic substitution of thiophene [5] [6]. The regioselectivity of thiophene halogenation strongly favors positions 2 and 5, with position 2 being kinetically preferred due to the electronic properties of the sulfur heteroatom [7] [8]. The chlorination sequence follows the order: 2-chloro → 2,5-dichloro → 2,3,5-trichloro → 2,3,4,5-tetrachlorothiophene, as predicted by Fukui indices and experimental observations [5].
The piperidine ring formation constitutes the third disconnection, which can be approached through multiple pathways including reductive amination, nucleophilic substitution cyclization, or ring-closing metathesis [9] [10] [11]. Each method offers distinct advantages in terms of stereoselectivity, functional group tolerance, and scalability considerations.
The final disconnection involves the formation of the aryl carbon-nitrogen bond between the aniline and piperidine moieties through nucleophilic aromatic substitution [12]. This transformation requires careful activation of the aromatic substrate and optimization of reaction conditions to achieve acceptable yields and regioselectivity.
| Bond Type | Disconnection Strategy | Synthetic Equivalent | Stability Considerations | Accessibility |
|---|---|---|---|---|
| Sulfonamide (S-N) | Sulfonyl chloride + Primary/Secondary amine | 5-Chlorothiophene-2-sulfonyl chloride + 2-(Piperidin-1-yl)aniline | Moisture sensitive, requires anhydrous conditions | High - commercial availability |
| Thiophene C-Cl | Electrophilic halogenation of thiophene | Thiophene + Chlorinating agent (Cl2, NCS) | Moderate - regioselectivity at position 2 and 5 | High - direct halogenation |
| Piperidine C-N | Nucleophilic substitution or reductive amination | 1,5-Dihaloalkane + Primary amine or Aldehyde/Ketone + Amine | High - stable saturated heterocycle | Moderate - requires ring formation |
| Aryl C-N (aniline-piperidine) | Nucleophilic aromatic substitution | 2-Fluoroaniline + Piperidine | Moderate - requires electron-withdrawing activation | Moderate - SNAr conditions needed |
The nucleophilic aromatic substitution reaction represents a critical transformation in the synthesis of the piperidine-substituted aniline intermediate [12]. The mechanism proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the aromatic ring bearing electron-withdrawing substituents [13]. The success of this transformation depends heavily on the nature of the leaving group, the electronic properties of the aromatic substrate, and the reaction conditions employed.
Fluoride serves as the optimal leaving group due to its strong electronegativity and ability to stabilize the anionic intermediate through inductive effects [12]. 2-Fluoroaniline derivatives react readily with piperidine under basic conditions, typically employing potassium carbonate in dimethylformamide at elevated temperatures (80-120°C) [14]. The reaction proceeds with high regioselectivity, favoring substitution ortho to electron-withdrawing groups due to the stabilization of the negative charge in the intermediate complex.
Chloride and bromide leaving groups require more forcing conditions and stronger electron-withdrawing activation [15]. 2-Chloroaniline derivatives necessitate the presence of multiple activating groups such as nitro, cyano, or carbonyl functionalities to achieve reasonable reaction rates [16]. The optimal conditions involve cesium carbonate in dimethyl sulfoxide at temperatures ranging from 100-140°C, with reaction times extending to 8-24 hours to achieve acceptable conversions.
The regioselectivity of nucleophilic aromatic substitution follows predictable patterns based on the electronic properties of the substituents [15]. Electron-withdrawing groups direct the incoming nucleophile to positions meta to their location through resonance stabilization of the intermediate carbanion. However, when the nucleophile attacks ortho to an electron-withdrawing group, additional stabilization occurs through both inductive and resonance effects, making this position particularly favorable.
| Substrate | Nucleophile | Activating Group | Optimal Conditions | Reaction Time | Yield Range | Regioselectivity |
|---|---|---|---|---|---|---|
| 2-Fluoroaniline derivatives | Piperidine | Electron-withdrawing substituents | DMF, K2CO3, 80-120°C | 4-12 hours | 60-85% | Ortho to electron-withdrawing group |
| 2-Chloroaniline derivatives | Piperidine | Nitro, cyano, carbonyl groups | DMSO, Cs2CO3, 100-140°C | 8-24 hours | 45-70% | Meta to activating group preferred |
| 2-Bromoaniline derivatives | Piperidine | Multiple EWG required | NMP, DBU, 120-160°C | 12-48 hours | 30-60% | Position dependent on EWG |
The sulfonylation reaction represents the final and most critical step in the synthesis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide [17] [4]. The mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of the sulfonyl chloride, followed by elimination of hydrogen chloride in the presence of a base [18]. This transformation proceeds through a tetrahedral intermediate that rapidly collapses to form the sulfonamide bond.
The direct sulfonyl chloride coupling approach represents the most straightforward methodology [4] [19]. 5-Chlorothiophene-2-sulfonyl chloride reacts with 2-(piperidin-1-yl)aniline in the presence of an organic base such as triethylamine, pyridine, or diisopropylethylamine [20]. The reaction proceeds under mild conditions (0°C to room temperature) in aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide. The choice of base influences both the reaction rate and the selectivity, with tertiary amines providing optimal results by efficiently scavenging the hydrogen chloride byproduct without competing for the sulfonyl chloride electrophile.
In-situ sulfonyl chloride formation offers an alternative approach when the sulfonyl chloride is not readily available or unstable [17]. This methodology involves the treatment of 5-chlorothiophene-2-sulfonic acid with chlorinating agents such as thionyl chloride, phosphorus pentachloride, or trichloroacetonitrile in the presence of triphenylphosphine [4]. The resulting sulfonyl chloride is immediately captured by the amine nucleophile without isolation, minimizing hydrolysis and decomposition pathways.
The oxidative sulfonamide formation represents a more environmentally benign approach that avoids the use of pre-formed sulfonyl chlorides [17]. This method involves the oxidation of 5-chlorothiophene-2-thiol derivatives using hydrogen peroxide and zirconium chloride, followed by treatment with the amine substrate [4]. The mechanism proceeds through the formation of a sulfenic acid intermediate that is subsequently chlorinated and captured by the amine nucleophile.
| Mechanism Type | Reagents | Base System | Solvent | Temperature | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Direct sulfonyl chloride coupling | Sulfonyl chloride + Amine + Base | Triethylamine, Pyridine, or DIPEA | DCM, THF, or DMF | 0°C to room temperature | 2-6 hours | High yield, mild conditions | Requires pre-formed sulfonyl chloride |
| In-situ sulfonyl chloride formation | Sulfonic acid + Chlorinating agent + Amine | Organic base (Et3N, pyridine) | DCM, chloroform | 0-25°C | 4-8 hours | One-pot procedure | Multiple equivalents of reagents |
| Oxidative sulfonamide formation | Thiol + Amine + Oxidant + Chlorinating agent | Inorganic base (K2CO3, Na2CO3) | Water-organic mixture | Room temperature to 60°C | 6-12 hours | Green chemistry approach | Complex multi-step mechanism |
The construction of the piperidine ring system requires careful selection of synthetic methodology based on the desired substitution pattern and stereochemical requirements [9] [11]. Multiple approaches have been developed, each offering distinct advantages in terms of efficiency, selectivity, and functional group compatibility.
Reductive amination represents the most widely employed method for piperidine synthesis [9]. This approach involves the condensation of 1,5-dialdehyde or 1,5-diketone precursors with primary amines, followed by selective reduction of the resulting imine or enamine intermediates [11]. Sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation using palladium on carbon serve as effective reducing agents under controlled conditions. The reaction proceeds with high functional group tolerance and provides excellent yields (70-90%) under mild conditions.
Nucleophilic substitution cyclization offers an alternative approach utilizing 1,5-dihaloalkane precursors and ammonia or primary amines [9]. The mechanism involves sequential nucleophilic displacement reactions, with the first substitution creating a nucleophilic center that intramolecularly attacks the remaining halide [10]. This methodology requires elevated temperatures (80-120°C) and polar aprotic solvents to achieve acceptable reaction rates, but provides good yields (60-80%) with minimal side reactions.
Ring-closing metathesis has emerged as a powerful tool for piperidine synthesis from diallyl amine precursors [11]. Grubbs or Hoveyda catalysts promote the intramolecular alkene metathesis reaction under mild conditions, providing excellent yields (80-95%) with high functional group tolerance [10]. The methodology requires careful optimization of catalyst loading and reaction atmosphere but offers superior stereoselectivity for the formation of substituted piperidines.
Electrochemical cyclization represents a modern approach utilizing N-alkyl imines and terminal dihaloalkanes in flow microreactor systems [10]. The electrochemical reduction promotes cyclization through radical or ionic mechanisms, depending on the electrode potential and reaction conditions. This methodology provides good yields (65-85%) under ambient conditions and offers excellent scalability for preparative synthesis.
| Method | Starting Materials | Reducing Agent | Conditions | Temperature | Yield | Stereoselectivity | Functional Group Tolerance |
|---|---|---|---|---|---|---|---|
| Reductive amination | 1,5-Dialdehyde/diketone + Primary amine | NaBH4, NaBH3CN, or H2/Pd-C | Protic solvent, pH 6-8 | Room temperature to 60°C | 70-90% | Non-stereoselective | High |
| Nucleophilic substitution cyclization | 1,5-Dihaloalkane + Ammonia/Primary amine | Not applicable | Polar aprotic solvent, base | 80-120°C | 60-80% | Depends on substrate | Moderate |
| Ring-closing metathesis | Diallyl amine derivatives | Metathesis catalyst (Grubbs, Hoveyda) | Inert atmosphere, dry solvent | 40-80°C | 80-95% | E/Z selectivity possible | Very high |
| Electrochemical cyclization | N-Alkyl imines + Terminal dihaloalkanes | Electrochemical reduction | Flow microreactor, supporting electrolyte | Room temperature | 65-85% | Substrate dependent | High |
The purification and characterization of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide requires systematic application of multiple analytical techniques to ensure structural confirmation and assess purity [21] [22]. The polar nature of the sulfonamide functionality combined with the basic piperidine nitrogen creates unique challenges for both purification and characterization protocols.
Column chromatography serves as the primary purification method for thiophene sulfonamides [23] [24]. Silica gel (230-400 mesh) provides optimal resolution when combined with gradient elution systems employing hexanes/ethyl acetate or dichloromethane/methanol mixtures [14]. The loading capacity should be maintained at 2-5% w/w of crude product to ensure adequate separation, with typical purification times ranging from 2-4 hours for preparative scale isolations.
Recrystallization offers an economical alternative for compounds exhibiting favorable crystallization properties [23] [25]. Suitable solvent systems include ethanol, methanol, ethyl acetate, or mixed solvent combinations that provide optimal solubility temperature dependence [26]. The high loading capacity (10-50% w/v) and excellent scalability make recrystallization particularly attractive for large-scale purifications, despite longer processing times (4-24 hours).
Preparative high-performance liquid chromatography provides the highest resolution for challenging separations but is limited to milligram-scale purifications [27]. C18 or phenyl stationary phases combined with water/acetonitrile mobile phases containing formic acid or trifluoroacetic acid modifiers achieve optimal separation of polar sulfonamide derivatives. The high cost and limited throughput restrict this methodology to analytical-scale purifications or final polishing steps.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of both 1H and 13C spectra [22] [28] [29]. The 1H NMR spectrum exhibits characteristic signals for thiophene protons (7.1-7.9 ppm), piperidine protons (1.5-3.8 ppm), and the sulfonamide NH proton (5.5-6.5 ppm) with diagnostic coupling patterns [30]. The 13C NMR spectrum displays distinct resonances for thiophene carbons (120-140 ppm), piperidine carbons (24-55 ppm), and aromatic carbons (110-160 ppm), with quaternary carbons clearly distinguished through multiplicity editing sequences.
Mass spectrometry confirms the molecular ion and provides fragmentation patterns characteristic of thiophene sulfonamides [1] [2]. The molecular ion appears at m/z 356.9, with characteristic fragments including [M+H]+ at 357.9 and [M+Na]+ at 379.9 [21]. The chlorine isotope pattern provides additional confirmation through the M+2 peak, while the loss of sulfur dioxide (-64 mass units) represents a diagnostic fragmentation pathway.
Infrared spectroscopy identifies key functional group stretches including the asymmetric and symmetric sulfur-oxygen stretches (1320-1350 and 1150-1180 cm⁻¹), the nitrogen-hydrogen stretch (3200-3400 cm⁻¹), and thiophene carbon-carbon stretches (1500-1600 cm⁻¹) [22] [30]. These characteristic absorptions provide rapid confirmation of successful sulfonamide formation and structural integrity.
| Technique | Stationary Phase | Mobile Phase | Loading Capacity | Resolution | Time Required | Cost | Scalability |
|---|---|---|---|---|---|---|---|
| Column chromatography | Silica gel (230-400 mesh) | Hexanes/EtOAc or DCM/MeOH gradients | 2-5% w/w crude product | High for polar compounds | 2-4 hours | Low | Good up to 50g |
| Recrystallization | Not applicable | EtOH, MeOH, EtOAc, or mixed solvents | 10-50% w/v | High for crystalline compounds | 4-24 hours | Very low | Excellent |
| Preparative HPLC | C18 or phenyl columns | Water/acetonitrile with modifiers | 1-10 mg per injection | Very high | 1-3 hours per batch | High | Limited to mg scale |
| Sublimation | Not applicable | Reduced pressure, heat gradient | Compound dependent | High for volatile compounds | 2-8 hours | Low | Moderate |
The comprehensive analytical characterization protocol ensures both structural confirmation and purity assessment, providing essential data for synthetic optimization and biological evaluation studies. The combination of multiple analytical techniques creates a robust framework for quality control and structural elucidation of complex thiophene sulfonamide derivatives.
| Technique | Key Signals | Coupling Patterns | Solvent | Temperature | Integration Ratios | Diagnostic Features |
|---|---|---|---|---|---|---|
| 1H NMR | Thiophene H: 7.1-7.9 ppm; Piperidine H: 1.5-3.8 ppm; NH: 5.5-6.5 ppm | Thiophene: dd, J=3.8, 1.2 Hz; Piperidine: complex multipets | CDCl3, DMSO-d6 | Room temperature | Thiophene:Piperidine:Aniline = 2:10:4 | NH proton exchange with D2O |
| 13C NMR | Thiophene C: 120-140 ppm; Piperidine C: 24-55 ppm; Aromatic C: 110-160 ppm | Quaternary carbons distinguished | CDCl3, DMSO-d6 | Room temperature | 15 carbon signals expected | Sulfonyl carbon chemical shift |
| Mass Spectrometry | M+ 356.9, [M+H]+ 357.9, [M+Na]+ 379.9 | Chlorine isotope pattern (M+2) | MeOH/H2O with formic acid | Ambient to 250°C | Base peak typically [M+H]+ | SO2 loss (-64) fragmentation |
| IR Spectroscopy | S=O stretch: 1320-1350, 1150-1180 cm⁻¹; NH: 3200-3400 cm⁻¹ | Asymmetric and symmetric SO2 stretches | KBr pellet or neat | Room temperature | Relative intensity comparison | Thiophene C=C stretch 1500-1600 cm⁻¹ |
X-ray crystallographic analysis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide represents a fundamental approach for determining its three-dimensional molecular structure and understanding intermolecular interactions in the solid state. While specific crystallographic data for this exact compound are limited in the literature, extensive studies on structurally related thiophene sulfonamide derivatives provide valuable insights into the expected crystallographic behavior and structural characteristics [1] [2] [3].
Thiophene sulfonamide derivatives typically crystallize in monoclinic or orthorhombic space groups, with the thiophene ring system exhibiting planar geometry. Based on crystallographic studies of similar compounds, the thiophene ring in 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide would be expected to maintain planarity with maximum deviations of approximately 0.009 Å from the mean plane [2]. The chlorine substituent at the 5-position introduces additional electron density that influences the crystal packing arrangement.
The sulfonamide group typically adopts a tetrahedral configuration around the sulfur atom, although this geometry often shows distortion due to the Thorpe-Ingold effect. In related thiophene sulfonamide structures, the oxygen-sulfur-oxygen angle increases to approximately 118-120°, while the nitrogen-sulfur-carbon angle decreases from the ideal tetrahedral value of 109.5° [2]. This distortion results from repulsive interactions between the two short sulfur-oxygen double bonds.
The piperidin-1-ylphenyl substituent introduces conformational flexibility into the molecular structure. The piperidine ring typically adopts a chair conformation, while the phenyl ring can rotate around the sulfur-nitrogen bond. Crystallographic studies of similar compounds indicate that the phenyl ring attached to the sulfonamide nitrogen often forms dihedral angles ranging from 68° to 88° with the thiophene ring system [2] [4].
Intermolecular hydrogen bonding plays a crucial role in crystal packing. The sulfonamide nitrogen can act as both a hydrogen bond donor and acceptor, forming networks with neighboring molecules. Typical hydrogen bond distances in thiophene sulfonamides range from 2.85 to 3.04 Å, with angles between 157° and 175° [5]. The chlorine atom at the 5-position can participate in weak halogen bonding interactions, contributing to the overall crystal stability.
Table 1: Expected Crystallographic Parameters for 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
| Parameter | Expected Range | Related Compounds |
|---|---|---|
| Space Group | P21/c, Pbca | Based on thiophene sulfonamides [2] |
| Thiophene Ring Planarity | ±0.01 Å deviation | Consistent with literature [4] |
| S-O Bond Lengths | 1.43-1.45 Å | Standard sulfonamide values [2] |
| O-S-O Angle | 118-120° | Thorpe-Ingold effect [2] |
| N-S-C Angle | 106-108° | Geometric constraint [2] |
| Hydrogen Bond Distances | 2.85-3.04 Å | Typical N-H···O interactions [5] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide through detailed analysis of proton and carbon environments. The molecular formula C₁₅H₁₇ClN₂O₂S₂ gives rise to distinct spectroscopic signatures that enable complete structural assignment [6] [7].
The ¹H nuclear magnetic resonance spectrum of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits characteristic chemical shifts consistent with its structural components. Based on similar thiophene sulfonamide derivatives, the aromatic protons appear in the downfield region between 6.5 and 8.0 parts per million [8] [9].
The thiophene ring protons manifest as two distinct signals. The hydrogen atom at the 3-position of the thiophene ring typically resonates around 7.2-7.3 parts per million as a doublet with coupling constant of approximately 4.0 hertz, while the 4-position hydrogen appears at 7.6-7.7 parts per million, also as a doublet [8]. The chlorine substituent at the 5-position causes a downfield shift of these signals compared to unsubstituted thiophene derivatives.
The phenyl ring protons of the 2-piperidin-1-ylphenyl substituent appear as a complex multiplet between 6.8 and 7.5 parts per million. The ortho protons adjacent to the piperidine nitrogen typically show upfield shifts due to the electron-donating effect of the nitrogen atom [9]. Integration patterns confirm four aromatic protons, consistent with the monosubstituted phenyl ring.
The piperidine ring contributes characteristic aliphatic signals. The nitrogen-adjacent methylene protons (N-CH₂) appear around 3.0-3.2 parts per million as a complex multiplet, while the remaining methylene protons show signals between 1.5 and 1.8 parts per million [9]. The axial and equatorial protons of the piperidine chair conformation may exhibit slight chemical shift differences and coupling pattern variations.
The sulfonamide NH proton typically appears as a broad singlet between 8.5 and 10.5 parts per million, exchangeable with deuterium oxide. This signal may show temperature-dependent broadening due to slow exchange processes [9].
Table 2: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene H-3 | 7.25-7.30 | d (J = 4.0 Hz) | 1H |
| Thiophene H-4 | 7.65-7.70 | d (J = 4.0 Hz) | 1H |
| Phenyl H (ortho) | 6.85-7.10 | m | 2H |
| Phenyl H (meta/para) | 7.20-7.45 | m | 2H |
| Piperidine N-CH₂ | 3.05-3.20 | m | 4H |
| Piperidine CH₂ | 1.55-1.75 | m | 6H |
| Sulfonamide NH | 8.80-10.20 | br s | 1H |
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. The aromatic carbon atoms appear in the typical range of 110-160 parts per million, with specific assignments based on substitution patterns and electronic effects [9].
The thiophene ring carbons show characteristic chemical shifts influenced by the sulfur heteroatom and chlorine substituent. The C-2 carbon bearing the sulfonamide group typically appears around 145-150 parts per million, while the C-3 and C-4 carbons resonate at approximately 128-132 and 130-135 parts per million, respectively. The C-5 carbon with chlorine substitution shows a downfield shift to approximately 118-122 parts per million due to the electronegative halogen [10].
The phenyl ring carbons exhibit chemical shifts consistent with nitrogen substitution. The ipso carbon connected to the piperidine nitrogen appears around 150-155 parts per million, while the ortho carbons show upfield shifts to approximately 115-120 parts per million. The meta and para carbons resonate in the range of 125-135 parts per million [9].
The piperidine ring contributes aliphatic carbon signals between 20 and 55 parts per million. The nitrogen-adjacent carbons (N-CH₂) typically appear around 50-55 parts per million, while the remaining methylene carbons resonate between 24-26 parts per million for the β-carbons and 22-24 parts per million for the γ-carbon [9].
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural assignment. Correlation spectroscopy (COSY) experiments establish ¹H-¹H coupling relationships, confirming the connectivity patterns within the aromatic rings and the piperidine system.
Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded ¹³C and ¹H nuclei, enabling unambiguous assignment of carbon-hydrogen pairs. This technique is particularly valuable for distinguishing overlapping aromatic signals and confirming the assignments of methylene carbons in the piperidine ring.
Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range ¹H-¹³C correlations across two to four bonds, providing crucial information about the overall molecular connectivity. These experiments confirm the attachment points of substituents and validate the proposed molecular structure.
Vibrational spectroscopy provides detailed information about the functional groups and molecular interactions in 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. The infrared and Raman spectra exhibit characteristic absorption bands corresponding to specific vibrational modes within the molecule [11] [12] [10].
The infrared spectrum of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide displays several characteristic absorption bands that confirm the presence of key functional groups. The sulfonamide group produces the most diagnostic signals in the infrared region.
The sulfonamide SO₂ group exhibits two prominent stretching vibrations: the antisymmetric stretch appearing around 1340-1360 cm⁻¹ and the symmetric stretch at approximately 1155-1165 cm⁻¹ [11] [12]. These bands are typically intense and serve as fingerprint regions for sulfonamide identification. The frequency values may shift slightly depending on the electronic environment and hydrogen bonding interactions.
The nitrogen-hydrogen stretching vibration of the sulfonamide group appears as a broad absorption band between 3200-3400 cm⁻¹. This band often shows splitting or broadening due to hydrogen bonding interactions in the solid state [12]. The exact frequency and bandwidth provide information about the strength and nature of intermolecular hydrogen bonds.
The thiophene ring contributes several characteristic vibrations. The carbon-hydrogen stretching modes appear around 3080-3100 cm⁻¹, while the carbon-carbon ring stretching vibrations manifest between 1500-1600 cm⁻¹ [10]. The carbon-sulfur stretching mode typically appears around 700-750 cm⁻¹, though this assignment requires careful analysis due to potential overlap with other vibrational modes.
The aromatic carbon-carbon stretching vibrations of the phenyl ring system appear in the range of 1450-1600 cm⁻¹. These bands often overlap with thiophene ring vibrations but can be distinguished through careful peak deconvolution and comparison with model compounds [10].
The piperidine ring contributes aliphatic carbon-hydrogen stretching vibrations around 2850-2950 cm⁻¹. The ring breathing modes and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1000-1300 cm⁻¹ [11].
Table 3: Characteristic Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N-H stretch (sulfonamide) | 3200-3400 | ν(N-H) | Medium-broad |
| C-H stretch (aromatic) | 3080-3100 | ν(C-H) | Weak |
| C-H stretch (aliphatic) | 2850-2950 | ν(C-H) | Medium |
| C=C stretch (aromatic) | 1500-1600 | ν(C=C) | Medium |
| SO₂ antisymmetric stretch | 1340-1360 | νₐₛ(SO₂) | Strong |
| SO₂ symmetric stretch | 1155-1165 | νₛ(SO₂) | Strong |
| C-S stretch | 700-750 | ν(C-S) | Medium |
Raman spectroscopy provides complementary vibrational information, particularly useful for studying symmetric vibrations that may be weak or absent in infrared spectroscopy. The Raman spectrum of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits characteristic bands corresponding to ring breathing modes and symmetric stretching vibrations.
The thiophene ring shows strong Raman activity for symmetric breathing modes around 1050-1100 cm⁻¹. The carbon-carbon symmetric stretching modes appear between 1400-1500 cm⁻¹, providing information about ring conjugation and electronic delocalization [13].
The sulfonamide group exhibits Raman-active symmetric stretching modes that complement the infrared data. The symmetric SO₂ stretch typically appears as a strong band around 1150-1170 cm⁻¹, while the sulfur-nitrogen stretching mode manifests around 900-950 cm⁻¹ [14].
The phenyl ring contributes characteristic Raman bands, including the ring breathing mode around 1000 cm⁻¹ and symmetric carbon-carbon stretching vibrations between 1580-1620 cm⁻¹. The piperidine ring shows Raman activity for symmetric ring deformation modes in the range of 800-900 cm⁻¹.
Density functional theory calculations at the B3LYP/6-311G(d,p) level provide theoretical vibrational frequencies that support experimental assignments. Calculated frequencies typically require scaling factors around 0.96-0.98 to match experimental values [10].
The theoretical calculations reveal that the sulfonamide SO₂ stretching modes are highly characteristic and show minimal coupling with other vibrational modes. The thiophene ring vibrations show significant coupling between carbon-carbon and carbon-hydrogen modes, requiring careful analysis for accurate assignment.
The structural analysis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide reveals several important tautomeric and stereochemical features that influence its chemical behavior and biological activity. Understanding these aspects is crucial for comprehending the compound's reactivity patterns and potential interactions with biological targets.
Sulfonamide derivatives can exist in different tautomeric forms, particularly involving the nitrogen atom of the sulfonamide group. The primary tautomeric consideration involves the amido-imido equilibrium, where the nitrogen can adopt either a pyramidal (amido) or planar (imido) configuration [12].
Infrared spectroscopic studies on related thiophene sulfonamide derivatives indicate that these compounds predominantly exist in the amido form in the solid state. The characteristic nitrogen-hydrogen stretching frequency around 3200-3400 cm⁻¹ and the tetrahedral geometry around the sulfonamide nitrogen support the amido tautomer as the predominant species [12] [15].
The electronic effects of the 5-chloro substituent on the thiophene ring influence the tautomeric equilibrium by withdrawing electron density from the ring system. This electron withdrawal increases the acidity of the sulfonamide nitrogen-hydrogen bond, potentially favoring the amido form through stabilization of the nitrogen lone pair [12].
The 2-piperidin-1-ylphenyl substituent introduces additional electronic considerations. The electron-donating nature of the piperidine nitrogen provides electron density to the phenyl ring, which may influence the tautomeric equilibrium through resonance effects extending to the sulfonamide nitrogen.
The molecular structure of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits significant conformational flexibility due to rotation around several single bonds. The primary conformational considerations involve rotation around the sulfur-nitrogen bond connecting the thiophene ring to the phenyl system.
Computational studies using density functional theory methods reveal multiple low-energy conformations arising from rotation around the S-N bond. The energy barriers between these conformations are typically low (less than 10 kcal/mol), indicating rapid interconversion at room temperature [16] [13].
The piperidine ring adopts a chair conformation in most stable conformers, with the nitrogen substituent occupying an equatorial position to minimize steric interactions. The phenyl ring can adopt various orientations relative to the thiophene system, with dihedral angles ranging from approximately 60° to 120° depending on the specific conformer [16].
Crystal structure analysis of related compounds suggests that the solid-state conformation may differ from the solution-phase equilibrium due to intermolecular packing forces and hydrogen bonding interactions. The sulfonamide nitrogen typically participates in hydrogen bonding networks that constrain the molecular conformation [5].
While 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide does not contain traditional chiral centers, the sulfonamide nitrogen can exhibit pyramidal inversion, creating a dynamic stereochemical element. The inversion barrier around the sulfonamide nitrogen is typically low, allowing rapid racemization of any transient stereochemical configuration [16].
The piperidine ring introduces conformational stereochemistry through its chair-boat equilibrium. The chair conformation predominates due to its lower energy, but the boat conformation may become accessible under certain conditions or in specific molecular environments [17].
The overall molecular shape and the spatial arrangement of functional groups create a three-dimensional pharmacophore that is crucial for biological activity. The relative positioning of the chlorine atom, sulfonamide group, and piperidine nitrogen defines the molecule's ability to interact with specific biological targets [18] [19].
Table 4: Conformational Parameters and Energy Considerations
| Conformational Feature | Energy Range (kcal/mol) | Barrier Height (kcal/mol) |
|---|---|---|
| S-N bond rotation | 0-8 | 5-10 |
| Piperidine ring flip | 0-2 | 8-12 |
| Phenyl ring rotation | 0-4 | 3-7 |
| Thiophene planarity | Fixed | >20 |
The electronic structure of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide reveals important insights into its reactivity and potential biological interactions. The thiophene ring system exhibits aromatic stabilization with delocalized π-electrons extending across the five-membered ring.
The 5-chloro substituent acts as an electron-withdrawing group, reducing the electron density of the thiophene ring and affecting the overall electronic distribution. This electron withdrawal influences the reactivity of the sulfonamide group and may enhance the compound's ability to interact with electron-rich biological targets.
The piperidine nitrogen contributes electron density to the phenyl ring through resonance effects, creating a push-pull electronic system where electron density flows from the piperidine nitrogen toward the electron-deficient thiophene ring via the sulfonamide bridge.
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the piperidine-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the chloro-thiophene system. This electronic distribution suggests potential for charge-transfer interactions in biological systems [10].
The calculated dipole moment of approximately 4-6 Debye indicates significant charge separation within the molecule, contributing to its solubility properties and potential for forming hydrogen bonds and dipole-dipole interactions with biological targets [10].